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molecular formula C7H14BrNO B8773981 Acetamide, 2-bromo-N-butyl-N-methyl- CAS No. 134414-16-7

Acetamide, 2-bromo-N-butyl-N-methyl-

Cat. No. B8773981
M. Wt: 208.10 g/mol
InChI Key: SWTKHOKRGPRWEA-UHFFFAOYSA-N
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Patent
US05290771

Procedure details

To a solution cooled to -20° C. of 11.9 ml of bromoacetyl bromide in 180 ml of ether there were added 26 g of butylmethylamine in solution in 120 ml of ether and then the temperature returned to 20° C. The mixture was stirred for 30 minutes and diluted with water and extracted with ether. The ether phase was evaporated to dryness under reduced pressure and the 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79/83° C. to obtain 19.36 g of the desired product.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6]([NH:10][CH3:11])[CH2:7][CH2:8][CH3:9]>CCOCC.O>[Br:1][CH2:2][C:3]([N:10]([CH2:6][CH2:7][CH2:8][CH3:9])[CH3:11])=[O:4]

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
180 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(CCC)NC
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
returned to 20° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether phase was evaporated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79/83° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)N(C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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